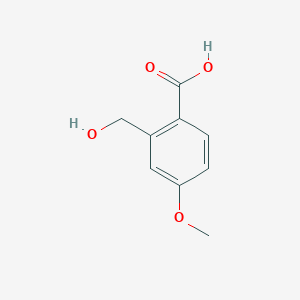

2-(Hydroxymethyl)-4-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,10H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVVYUFZVXYPLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxymethyl 4 Methoxybenzoic Acid and Its Analogues

Established Synthetic Pathways for Benzoic Acid Derivatives

The construction of polysubstituted benzoic acid derivatives requires careful strategic planning to ensure correct regiochemistry. Established pathways often involve the catalytic modification of readily available precursors or the regioselective introduction of functional groups onto the benzene (B151609) ring.

Synthesis of 2-(Hydroxymethyl)benzoic Acid via Catalytic Hydrogenation of Phthalaldehydic Acid

A key structural motif, the 2-(hydroxymethyl)benzoic acid backbone, can be efficiently synthesized through the catalytic hydrogenation of phthalaldehydic acid. This reaction selectively reduces the aldehyde group to a primary alcohol while leaving the carboxylic acid moiety intact.

The process typically involves hydrogenating phthalaldehydic acid in an alkaline solution, preferably at a pH between 8 and 14. acs.org This selective hydrogenation of the aldehyde group is arrested at the alcohol stage. acs.org Following the reaction, the free 2-(hydroxymethyl)benzoic acid can be precipitated and isolated by acidifying the solution. acs.org A variety of hydrogenation catalysts are effective for this transformation, with noble metals being particularly suitable.

Table 1: Catalysts for the Hydrogenation of Phthalaldehydic Acid

| Catalyst | Efficacy |

|---|---|

| Palladium (Pd) | Highly Preferred |

| Platinum (Pt) | Suitable |

| Rhodium (Rh) | Suitable |

| Nickel (Ni) | Suitable |

This table summarizes suitable catalysts for the selective hydrogenation of phthalaldehydic acid to 2-(hydroxymethyl)benzoic acid. acs.org

A similar transformation is the hydrogenation of 4-carboxybenzaldehyde (4-CBA) to 4-hydroxymethylbenzoic acid (4-HMBA), which is a crucial step in the purification of terephthalic acid. researchgate.net This tandem reaction demonstrates the feasibility of selectively reducing an aldehyde group on a benzoic acid ring using catalysts like Palladium on a titanium dioxide support (Pd/TiO2). researchgate.net

Regioselective Synthesis of Methoxybenzoic Acid Derivatives

Achieving the desired methoxy (B1213986) substitution pattern on a benzoic acid ring is critical for synthesizing compounds like 2-(hydroxymethyl)-4-methoxybenzoic acid. Regioselectivity is governed by the directing effects of the substituents already present on the ring.

One synthetic route to a key precursor, 2-hydroxy-4-methoxybenzoic acid, starts from 2,4-dihydroxybenzoic acid. The methyl ester of this starting material, methyl 2,4-dihydroxybenzoate, can be selectively methylated at the 4-position hydroxyl group using methyl iodide and potassium carbonate in a suitable solvent like dry sulpholane. prepchem.com The resulting methyl 2-hydroxy-4-methoxybenzoate can then be hydrolyzed to yield the desired 2-hydroxy-4-methoxybenzoic acid. prepchem.com

More advanced techniques like directed ortho-metalation (DoM) offer precise control over regioselectivity. For instance, unprotected 2-methoxybenzoic acid can be deprotonated exclusively at the position ortho to the carboxylate group (C6) using s-BuLi/TMEDA at low temperatures. nih.gov A reversal of this selectivity, targeting the position ortho to the methoxy group (C3), can be achieved by using a different reagent combination like n-BuLi/t-BuOK. nih.gov This methodology allows for the one-pot preparation of various contiguously substituted 2-methoxybenzoic acids that are otherwise difficult to access. nih.gov

Derivatization Strategies and Functional Group Interconversions

Once the core benzoic acid structure is established, derivatization reactions allow for the introduction of further chemical diversity and the fine-tuning of molecular properties. These transformations typically target the carboxylic acid and hydroxymethyl functional groups.

Esterification and Acylation Reactions (e.g., formation of 2-(Acetoxymethyl)benzoic acid from 2-(hydroxymethyl)benzoic acid)

The hydroxyl and carboxyl groups on these benzoic acid derivatives are amenable to standard esterification and acylation reactions. The formation of 2-(acetoxymethyl)benzoic acid from 2-(hydroxymethyl)benzoic acid serves as a prime example of selective acylation of the hydroxymethyl group. This transformation can be readily achieved by reacting 2-(hydroxymethyl)benzoic acid with acetic anhydride (B1165640) in the presence of a catalyst. mdpi.com The resulting compound, 2-(acetoxymethyl)benzoic acid, is a stable, white crystalline solid and serves as a useful intermediate in the synthesis of pharmaceuticals and agrochemicals. mdpi.comacs.org

The esterification of the carboxylic acid group is also a common transformation. These reactions are typically acid-catalyzed and proceed by reacting the benzoic acid with an alcohol. dntb.gov.uagoogle.com To drive the equilibrium towards the ester product, a large excess of the alcohol can be used, or the water produced during the reaction can be removed, for instance, by azeotropic distillation. google.com

Introduction of Diverse Substituents on the Benzoic Acid Backbone

The introduction of new substituents onto the aromatic ring of benzoic acid derivatives is governed by the principles of electrophilic aromatic substitution. The existing functional groups—carboxyl, hydroxymethyl, and methoxy—exert significant directing effects on incoming electrophiles.

The carboxylic acid group is an electron-withdrawing group and a meta-director. dntb.gov.uaresearchgate.net Conversely, the hydroxyl (in a precursor) and methoxy groups are electron-donating and act as ortho, para-directors. The interplay of these directing effects determines the position of new substituents. For example, in a molecule like 4-methoxybenzoic acid, the powerful para-directing methoxy group would activate the positions ortho to it (C3 and C5) for electrophilic attack.

The acidity of the benzoic acid is also strongly influenced by the nature of the substituents. Electron-withdrawing groups (EWGs) stabilize the carboxylate anion, increasing the acidity (lowering the pKa), while electron-donating groups (EDGs) destabilize the anion and decrease acidity (raising the pKa). nih.govrsc.orgresearchgate.net This effect is crucial for predicting reactivity and reaction outcomes. An interesting phenomenon known as the "ortho-effect" is often observed, where almost any substituent at the ortho position increases the acid strength of a benzoic acid, a result attributed to a combination of steric and electronic factors. rsc.org

Advanced Synthetic Approaches and Mechanistic Studies

Modern synthetic chemistry has moved towards more efficient and atom-economical methods, with C-H activation being a particularly powerful strategy for the functionalization of aromatic rings. These advanced approaches offer novel ways to synthesize complex benzoic acid derivatives.

Palladium-catalyzed C-H activation/functionalization has emerged as a versatile tool. The carboxyl group of benzoic acids can act as an effective directing group to facilitate ortho-C-H activation. This strategy has been employed for ortho-arylation, allowing the coupling of benzoic acids with arylboronic acids or aryltrifluoroborates to form biphenyl (B1667301) derivatives. rsc.org This protocol has been expanded to include phenylacetic acids and can be performed using practical oxidants like molecular oxygen. nih.govrsc.org Similarly, ortho-alkylation of benzoic acids with alkyl halides has been achieved using palladium catalysis. researchgate.net

Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, provide deep insight into the factors controlling regioselectivity in these reactions. For example, in the rhodium-catalyzed annulation of 3-methoxybenzoic acid with alkynes, the regioselectivity is influenced by both the catalyst's supporting ligand and the nature of the alkyne. mdpi.com DFT calculations have revealed that weak, non-covalent C–H⋯O interactions between the methoxy group and the supporting ligand can favor the formation of sterically less favorable isomers, highlighting the subtle interplay of forces that govern reaction outcomes. mdpi.com Iridium-based catalysts have also been used for the C-H bond functionalization of benzoic acid, leading to the synthesis of more complex heterocyclic structures like benzochromenones. acs.org

These advanced methods represent the frontier of benzoic acid chemistry, enabling the construction of highly functionalized molecules with a level of precision and efficiency that was previously unattainable.

Biomass-Derived Feedstocks and Sustainable Routes

A significant advancement in sustainable chemistry is the production of aromatic compounds from renewable biomass resources. researchgate.net Theoretical studies have extensively investigated the synthesis of 4-(hydroxymethyl)benzoic acid (HMBA), an analogue of the target compound, from biomass-derived feedstocks. One prominent pathway involves the reaction of 5-(hydroxymethyl)furoic acid (HMFA) with ethylene, both of which can be sourced from biomass. acs.orgescholarship.org

This conversion is effectively catalyzed by Sn-BEA, a Lewis acid zeolite. acs.orgresearchgate.net The reaction mechanism proceeds through a rate-limiting Diels-Alder cycloaddition of HMFA and ethylene, followed by a Lewis acid-catalyzed dehydration step. acs.orgescholarship.orgresearchgate.net Density functional theory calculations have shown that the Sn site in the catalyst stabilizes the transition state of the Diels-Alder reaction primarily through electrostatic interactions rather than by facilitating charge transfer between the reactants. acs.orgescholarship.org The most favorable reaction pathway begins with the binding of HMFA to the Sn site via its carbonyl oxygen, which maximizes these electrostatic interactions. escholarship.org

Table 1: Key Steps in the Synthesis of 4-(Hydroxymethyl)benzoic Acid from Biomass-Derived Feedstocks

| Step | Description | Catalyst | Key Findings |

| 1 | Diels-Alder Cycloaddition | Sn-BEA (Lewis Acid Zeolite) | Rate-limiting step. acs.orgescholarship.org |

| 2 | Dehydration | Sn-BEA (Lewis Acid Zeolite) | Lewis acid-catalyzed. acs.orgescholarship.org |

Electrochemical Oxidation Pathways and Catalytic Considerations

The electrochemical oxidation of 4-(hydroxymethyl)benzoic acid has been studied on various noble metal electrodes to understand the catalytic pathways and product formation. Investigations using gold (Au), nickel (Ni), and platinum (Pt) electrodes in alkaline electrolytes have revealed significant differences in their catalytic activity. aip.org

Gold has been identified as the most effective catalyst among the three, exhibiting the lowest onset potential for the electrooxidation of 4-HMBA. aip.orgresearchgate.net In contrast, platinum, which is often a good electrocatalyst for alcohol oxidation, shows no catalytic activity for this specific reaction under alkaline conditions. aip.orgresearchgate.net The electrochemical oxidation of 4-HMBA on a gold working electrode yields both 4-carboxybenzaldehyde and terephthalic acid as the main products. aip.orgresearchgate.net

The proposed mechanism on the Au electrode involves several steps:

Adsorption of 4-HMBA molecules onto the gold surface. researchgate.net

Chemisorption of hydroxide (B78521) anions at moderately positive potentials. researchgate.net

Deprotonation of the hydroxyl group of the adsorbed 4-HMBA. researchgate.net

An electron-proton transfer from the resulting alkoxide species to form the aldehyde product. researchgate.net

Furthermore, research has shown that the use of plasmonic gold nanoparticles (Au NPs) can enhance the electrochemical oxidation of 4-HMBA. aip.org Under illumination with visible light (e.g., green and red LEDs), the surface plasmon resonance of the Au NPs boosts the reaction rate. aip.orgresearchgate.net

Table 2: Comparison of Noble Metal Electrodes for 4-(Hydroxymethyl)benzoic Acid Electrooxidation

| Electrode Material | Catalytic Activity in Alkaline Electrolyte | Onset Potential | Primary Products |

| Gold (Au) | High | Lowest | 4-Carboxybenzaldehyde, Terephthalic acid aip.orgresearchgate.net |

| Nickel (Ni) | Moderate | Higher than Au | Not specified |

| Platinum (Pt) | Inactive | N/A | No oxidation observed aip.orgresearchgate.net |

Multicomponent Reaction Involvements and Surrogate Roles

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov In this context, 2-(hydroxymethyl)benzoic acid has found a unique application as an effective surrogate for water in the Passerini three-component reaction (P-3CR). researchgate.netfao.org

The Passerini reaction classically involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to produce an α-acyloxy amide. wikipedia.org By using 2-(hydroxymethyl)benzoic acid in a "truncated" Passerini reaction, chemists can achieve the straightforward synthesis of α-hydroxyamides. researchgate.net This strategy offers several advantages over traditional methods, including shorter reaction times, higher yields, and greener reaction conditions. researchgate.net The use of 2-(hydroxymethyl)benzoic acid avoids the need for toxic and environmentally hazardous reagents like trifluoroacetic acid. researchgate.net

This methodology is particularly valuable because it is tolerant of acid-sensitive protecting groups, which remain intact during the reaction. researchgate.net The reaction proceeds through a sacrificial Mumm rearrangement, which helps to suppress competing side reactions and simplifies the purification of the desired α-hydroxyamide product. researchgate.net This approach has been successfully scaled up to gram amounts, demonstrating its practical utility in organic synthesis. researchgate.net

Table 3: Role of 2-(Hydroxymethyl)benzoic Acid in Passerini Reactions

| Reaction | Role of 2-(Hydroxymethyl)benzoic Acid | Key Products | Advantages |

| Truncated Passerini Reaction | Water Surrogate | α-Hydroxyamides researchgate.net | Higher yields, Shorter reaction times, Greener conditions, Tolerates acid-sensitive groups researchgate.net |

Applications of 2 Hydroxymethyl 4 Methoxybenzoic Acid As a Versatile Building Block in Organic Synthesis

Utilization in the Construction of Complex Organic Molecules

The specific arrangement of the carboxyl, hydroxymethyl, and methoxy (B1213986) moieties on the aromatic core of 2-(Hydroxymethyl)-4-methoxybenzoic acid makes it a prime starting material for synthesizing elaborate organic structures. The carboxylic acid group can readily undergo esterification or amidation, the hydroxymethyl group can be oxidized or participate in ether linkages and ester formation, and the aromatic ring itself can be subjected to further substitution reactions. This inherent reactivity is leveraged by synthetic chemists to build molecular complexity.

Precursor Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The scaffold of this compound is closely related to structures found in numerous biologically active compounds. Its isomers and related derivatives are well-documented as crucial intermediates in the synthesis of pharmaceuticals. For example, compounds with a methoxybenzoic acid core are utilized as precursors in the development of antibiotics and protein kinase inhibitors. nbinno.commdpi.com The synthesis of the leukemia drug bosutinib, for instance, starts from the related 3-methoxy-4-hydroxybenzoic acid. mdpi.com The functional groups on this compound allow it to be readily incorporated into larger, more complex molecules with potential therapeutic value.

Similarly, in the agrochemical sector, benzoic acid derivatives serve as key components in the synthesis of compounds like plant growth regulators. The structural motifs present in this compound are analogous to those used to create these specialized chemicals, highlighting its potential as a foundational element for developing new agrochemical products.

Incorporation into Novel Material Architectures (e.g., coating materials, advanced materials)

The utility of this compound extends beyond life sciences into the realm of materials science. The presence of both a carboxylic acid and a hydroxyl group allows the molecule to act as a monomer in polymerization reactions. These groups can participate in condensation polymerization to form polyesters or polyamides. Such polymers can be designed to have specific properties, making them suitable for applications as coating materials or other advanced functional materials.

The rigid aromatic core of the molecule is a feature it shares with its isomer, 4-(Hydroxymethyl)benzoic acid, which is known for its use in preparing liquid crystal materials and other polymers. google.com Furthermore, related vinyl-functionalized monomers, such as 2-methoxy-4-vinylphenol (B128420) derived from natural sources, are used to create thermoplastics and thermoset polymers, demonstrating the value of this type of substituted aromatic scaffold in polymer chemistry. mdpi.com The structural characteristics of this compound suggest its suitability for creating new material architectures with tailored thermal and mechanical properties.

Structure-Activity Relationship Studies in Derivative Design

The core structure of this compound serves as an excellent scaffold for medicinal chemistry research, particularly in the design of new therapeutic agents. By systematically modifying its functional groups, chemists can synthesize a library of derivatives and study their biological activities, a process known as structure-activity relationship (SAR) analysis.

Rational Design of Biologically Active Benzoic Acid Derivatives

Rational drug design involves creating new molecules with a specific biological target in mind. The benzoic acid framework is a common starting point for this process. Research has shown that derivatives of the closely related 2-hydroxy-4-methoxybenzoic acid scaffold can be potent enzyme inhibitors. For example, a series of novel 2-hydroxy-4-methoxybenzohydrazide (B1586396) derivatives were designed and synthesized as tyrosinase inhibitors, which are valuable in the cosmetics and food industries. nih.gov In another study, a 2-hydroxy-4-methoxy-substituted N-benzimidazole derivative demonstrated the most significant antiproliferative activity against several cancer cell lines. nih.gov

These studies exemplify the process of rational design, where the core scaffold is methodically altered to enhance its interaction with a biological target. The insights gained from such SAR studies are crucial for optimizing the potency and selectivity of new drug candidates.

| Core Scaffold | Derivative Class | Target/Activity | Key Finding | Source |

|---|---|---|---|---|

| 2-hydroxy-4-methoxybenzohydrazide | Schiff Bases | Tyrosinase Inhibition | Derivative 4d showed an IC50 value of 7.57 μM, approximately 2.5-fold better than the standard, kojic acid. | nih.gov |

| 2-hydroxy-4-methoxy-substituted benzamide | N-benzimidazole Carboxamides | Antiproliferative Activity | Derivative 10 showed pronounced activity against all tested cancer cell lines with IC50 values in the low micromolar range (2.2–4.4 µM). | nih.gov |

| 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate | Aromatase and Sulfatase Inhibitors | Dual Enzyme Inhibition | Systematic modifications, such as the introduction of halogen atoms, were performed to study and improve inhibitory potency. | nih.gov |

Exploration of Novel Scaffolds from Natural Product Isolation and Synthesis

Nature is a rich source of complex and biologically active molecules that inspire the design of new synthetic compounds. The scaffold of this compound is closely related to known natural products. Specifically, 2-hydroxy-4-methoxybenzoic acid is a phenolic compound that has been isolated from medicinal plants such as Hemidesmus indicus. medchemexpress.comnih.gov This natural compound has been shown to exhibit a range of biological activities, including anti-diabetic, antioxidant, and anticancer effects. medchemexpress.comnih.govphcog.com

Medicinal chemists often use such natural products as a starting point for the synthesis of novel molecular scaffolds. figshare.com By using the naturally occurring molecule as a template, they can create derivatives that may have improved properties. For instance, flavones, an important class of flavonoids with a wide range of biological activities, can be synthesized from 2-methoxybenzoic acid precursors. researchgate.net The exploration of natural product scaffolds provides a validated foundation for the development of new drugs and other functional molecules, and the structure of this compound is directly linked to this rich area of research.

| Compound Name | Natural Source | Reported Biological Activities | Source |

|---|---|---|---|

| 2-Hydroxy-4-methoxybenzoic acid | Hemidesmus indicus (Indian Sarsaparilla) | Anti-diabetic, hypolipidemic, hepatoprotective, anti-snake venom, anticancer | medchemexpress.comnih.govphcog.com |

| 3-Methoxy-4-hydroxybenzoic acid (Vanillic acid) | Hovenia dulcis, Vanilla planifolia | Antioxidant, antimicrobial | researchgate.net |

| 3-Methoxy-4-hydroxycinnamic acid (Ferulic acid) | Found widely in plant cell walls (e.g., rice, wheat) | Antioxidant, anti-inflammatory | researchgate.net |

Mechanistic Studies of Biochemical Activities and Metabolic Transformations of 2 Hydroxymethyl 4 Methoxybenzoic Acid Derivatives

Investigation of Biochemical Modulation and Enzyme Interactions

The biochemical influence of 2-(hydroxymethyl)-4-methoxybenzoic acid and its derivatives has been a subject of scientific inquiry, revealing a range of interactions with biological systems. Research has focused on their potential as antioxidants, antimicrobial and anti-inflammatory agents, and as inhibitors of viral enzymes. These studies provide insight into the structure-activity relationships that govern the therapeutic potential of this class of benzoic acid derivatives.

Derivatives of this compound, particularly salicylates, have been noted for their antioxidant capabilities. The molecular mechanisms behind these properties are multifaceted. They are attributed to the ability to scavenge harmful free radicals, such as the hydroxyl radical, and to chelate transition metals, which can otherwise catalyze oxidative reactions. nih.gov

One prominent derivative, 2-hydroxy-4-methoxybenzoic acid (HMBA), has demonstrated significant antioxidant activity. nih.gov Studies have shown that its protective effects in mitigating cellular damage are linked to the restoration of total glutathione, a key endogenous antioxidant, and a reduction in lipid peroxidation. nih.gov The antioxidant actions of salicylates may also involve the inhibition of the neutrophil oxidative burst and the modulation of signaling pathways involving NF-κB and AP-1 protein kinases. nih.gov The center of antioxidant capacity in phenolic compounds is the hydroxyl group, and the number and position of these groups on the benzene (B151609) ring are directly related to their antioxidant activity. researchgate.net This suggests that the hydroxyl and methoxy (B1213986) groups on the benzoic acid ring are crucial for their free-radical-scavenging functions.

The antimicrobial potential of benzoic acid derivatives has been explored against a variety of pathogens. Research into 4-methoxysalicylaldehyde, a related compound, has shown notable activity against several foodborne bacteria. This activity is influenced by the specific chemical groups attached to the salicylaldehyde (B1680747) core.

In one study, 4-methoxysalicylaldehyde demonstrated significant antimicrobial effects against a panel of six foodborne bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 30.1 to 67.3 μg/mL. researchgate.net The activity of this compound was found to be more potent than several other tested derivatives, indicating that the methoxy group at the C-4 position plays a role in its antimicrobial efficacy. researchgate.net Furthermore, N-acylated amino-salicylic acid derivatives have been found to possess valuable broad-spectrum antimicrobial properties, with pronounced action against both pathogenic gram-positive and gram-negative bacteria, as well as yeasts and molds. google.com

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Listeria monocytogenes | 30.1 - 67.3 |

| Salmonella typhimurium | 30.1 - 67.3 |

| Shigella flexneri | 30.1 - 67.3 |

| Shigella sonnei | 30.1 - 67.3 |

| Staphylococcus intermedius | 30.1 - 67.3 |

| Staphylococcus aureus | 30.1 - 67.3 |

Data sourced from a study on the antimicrobial activities of 4-methoxysalicylaldehyde. researchgate.net

The anti-inflammatory properties of this compound derivatives have been substantiated at the molecular level. The related compound 2-hydroxy-4-methoxybenzoic acid (HMBA) has been shown to protect the liver from chemically-induced toxicity, an effect associated with its ability to modulate inflammatory cytokines. nih.gov

Specifically, HMBA administration was found to restore the levels of key pro-inflammatory and anti-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-10 (IL-10). nih.gov This cytokine-restoring capability points to a direct intervention in the inflammatory cascade. Other research on chalcone (B49325) derivatives, such as 2′-hydroxy-4′,6′-dimethoxychalcone, further supports the anti-inflammatory potential of this chemical family, showing inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in macrophage cell lines. mdpi.commdpi.com These findings underscore the role of these compounds in mitigating inflammatory responses by targeting the production of key mediators.

Benzoic acid derivatives have emerged as a promising class of inhibitors for viral enzymes, particularly influenza neuraminidase, which is a critical target for antiviral therapies. nih.gov Structure-based drug design has led to the synthesis of numerous derivatives with potent inhibitory activity.

A comprehensive study involving 94 benzoic acid derivatives identified compounds with significant efficacy against influenza neuraminidase. The most potent of these, 4-(acetylamino)-3-guanidinobenzoic acid, exhibited a 50% inhibitory concentration (IC50) of 2.5 x 10⁻⁶ M against N9 neuraminidase. nih.gov Another derivative, termed NC-5, was found to be effective against multiple influenza A virus strains, including oseltamivir-resistant variants. nih.gov NC-5 inhibited the H1N1 virus with a 50% effective concentration (EC50) of 33.6 μM and an oseltamivir-resistant H1N1 strain with an EC50 of 32.8 μM, highlighting its potential to combat drug resistance. nih.gov The mechanism of action involves binding to the enzyme's active site, thereby preventing the release of new virus particles from infected cells. nih.gov

| Compound | Virus Strain | Measurement | Value |

|---|---|---|---|

| 4-(acetylamino)-3-guanidinobenzoic acid | Influenza A (N9 Neuraminidase) | IC50 | 2.5 µM |

| NC-5 | Influenza A/FM/1/47 (H1N1) | EC50 | 33.6 µM |

| NC-5 | Oseltamivir-resistant H1N1-H275Y | EC50 | 32.8 µM |

Data compiled from studies on neuraminidase inhibition by benzoic acid derivatives. nih.govnih.gov

Metabolic Fate and Biotransformation Pathways

While this compound itself is not widely documented as an endogenous metabolite in humans, its structural relatives are found in nature. The related compound, 2-hydroxy-4-methoxybenzoic acid, is recognized as a plant metabolite. nih.gov It has been identified in various plant species, including Aconitum kongboense and Calophyllum polyanthum. nih.gov

Furthermore, the simpler parent compound, 4-hydroxybenzoic acid, is ubiquitous in living organisms, from bacteria to humans. hmdb.ca In humans, 4-hydroxybenzoic acid is a known metabolite involved in the biosynthesis of ubiquinone (Coenzyme Q10), a critical component of the electron transport chain. hmdb.ca This suggests that while the specific titled compound may not be endogenous, the core chemical structure is recognized and processed by metabolic systems.

Enzymatic Biotransformations (e.g., cytochrome P450 mediated demethylation)

The enzymatic biotransformation of this compound is a subject of scientific interest due to the presence of two key functional groups susceptible to metabolic modification: a methoxy group and a hydroxymethyl group. While direct enzymatic studies on this specific compound are not extensively documented in publicly available research, a comprehensive understanding of its potential metabolic fate can be extrapolated from studies on structurally related benzoic acid derivatives. The primary enzymes involved in the metabolism of such xenobiotics are the cytochrome P450 (CYP) superfamily of monooxygenases. These enzymes play a crucial role in the oxidative metabolism of a wide array of compounds.

The O-demethylation of methoxy-substituted benzoic acids is a well-characterized metabolic pathway catalyzed by cytochrome P450 enzymes. A notable example is the bacterial enzyme CYP199A4 from Rhodopseudomonas palustris, which has been extensively studied for its ability to efficiently demethylate 4-methoxybenzoic acid. The reaction proceeds via the formation of a hemiacetal intermediate, which then spontaneously eliminates formaldehyde (B43269) to yield the corresponding hydroxylated product.

However, the substrate specificity of CYP199A4 and its engineered variants appears to be significantly influenced by the substitution pattern on the benzoic acid ring. Research has indicated that while para-substituted methoxybenzoic acids are ideal substrates, the presence of substituents at the 2-position (ortho to the carboxylic acid) can be unfavorable for enzymatic turnover. Studies on various methoxy-substituted benzoic acid derivatives have shown that compounds with substituents at the 2-position exhibit lower catalytic activity compared to their 3-substituted or unsubstituted counterparts. For instance, 2-methoxybenzoic acid and 2,5-dimethoxybenzoic acid were not converted by a library of engineered CYP199A4 peroxygenase variants, suggesting that steric hindrance or unfavorable binding orientation imposed by the 2-substituent may prevent efficient catalysis. nih.gov

This suggests that this compound may be a poor substrate for demethylation by CYP199A4 and similar P450 enzymes. The hydroxymethyl group at the 2-position could sterically hinder the optimal positioning of the 4-methoxy group within the enzyme's active site, thereby impeding the demethylation process.

| Substrate | Substitution Pattern | Observed Catalytic Activity |

|---|---|---|

| 4-Methoxybenzoic acid | para-substituent | High |

| 3-Methoxybenzoic acid | meta-substituent | Moderate to High (in engineered variants) |

| 2-Methoxybenzoic acid | ortho-substituent | No reaction product detected |

| 2,5-Dimethoxybenzoic acid | ortho- and meta-substituents | Not converted |

| 3,4-Dimethoxybenzoic acid | meta- and para-substituents | Demethylation at the para-position |

Another potential and likely significant biotransformation pathway for this compound involves the enzymatic oxidation of the hydroxymethyl group. It is well-established that hydroxymethyl groups attached to aromatic rings can be metabolized by cytochrome P450 enzymes. nih.gov This metabolic process typically involves a two-step oxidation. The hydroxymethyl group is first oxidized to an aldehyde, which is then further oxidized to a carboxylic acid.

In the context of this compound, this pathway would lead to the formation of 4-methoxyphthalic acid (4-methoxy-1,2-benzenedicarboxylic acid). This transformation would significantly alter the physicochemical properties of the parent molecule, increasing its polarity and facilitating its excretion. While specific studies on this compound are lacking, the oxidation of benzylic methyl groups to hydroxymethyl derivatives and their subsequent oxidation to carboxylic acids is a common metabolic fate for many xenobiotics. nih.gov For example, the anti-inflammatory drug tolmetin (B1215870) is metabolized through the hydroxylation of its benzylic methyl group, which is then oxidized to a carboxylic acid. nih.gov

| Initial Functional Group | Enzymatic Reaction | Intermediate Metabolite | Final Metabolite |

|---|---|---|---|

| -CH2OH (Hydroxymethyl) | Oxidation (e.g., by CYP450) | -CHO (Aldehyde) | -COOH (Carboxylic acid) |

Future Directions and Emerging Research Avenues for 2 Hydroxymethyl 4 Methoxybenzoic Acid Research

Development of Novel Catalytic Systems and Applications

The unique structural features of 2-(Hydroxymethyl)-4-methoxybenzoic acid, namely its carboxylic acid, hydroxymethyl, and methoxy-substituted aromatic ring, make it a compelling candidate for the development of novel catalytic systems. The carboxylic acid group can serve as an anchor or directing group in metal-catalyzed reactions, while the hydroxymethyl group offers a site for further functionalization or coordination.

Future research is anticipated to explore the use of this molecule as a ligand for transition metal catalysts. By coordinating with metals such as palladium, ruthenium, or iridium, it could facilitate a variety of organic transformations. For instance, the carboxylate group can act as a directing group for regioselective C-H bond functionalization, enabling the synthesis of complex derivatives with high precision. nih.govresearchgate.net This approach could lead to the development of catalysts for late-stage functionalization of drug-like molecules, providing rapid access to libraries of new compounds for biological screening. nih.gov

Furthermore, this compound can be employed as a building block for the synthesis of metal-organic frameworks (MOFs). researchgate.netnih.gov The dicarboxylate-like nature that can be achieved through modifications of the hydroxymethyl group would allow it to act as a linker, connecting metal clusters to form porous, crystalline materials. ekb.egrsc.org These MOFs could be designed to have specific pore sizes and chemical environments, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. nih.govresearchgate.net The presence of the methoxy (B1213986) and potentially modified hydroxymethyl groups within the MOF pores could create unique active sites, enhancing catalytic activity and selectivity for specific reactions. nih.gov

Another promising direction is the development of organocatalysts derived from this benzoic acid. The combination of the carboxylic acid and alcohol functionalities within the same molecule provides opportunities for creating catalysts that operate through hydrogen bonding. nih.govrsc.org These dual-functional catalysts could be particularly effective in promoting multicomponent reactions, offering an environmentally friendly and efficient route to complex molecular architectures. rsc.orgrsc.org

Advanced Spectroscopic and Structural Elucidation for Complex Derivatives

As the synthesis of more complex derivatives of this compound progresses, the need for advanced spectroscopic and structural elucidation techniques becomes paramount. While standard techniques like 1H and 13C NMR are routine, the unambiguous characterization of intricate structures will necessitate the use of more sophisticated methods.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be indispensable for establishing the connectivity of atoms within novel derivatives. For more complex stereochemical challenges, advanced methods like NOESY and ROESY will be crucial for determining the spatial proximity of protons and thus the three-dimensional structure of the molecules. ipb.pt The application of these advanced NMR techniques is essential for the full structural characterization of heterocyclic and other complex structures that may be synthesized from this compound. ipb.pt

In addition to NMR, mass spectrometry will play a vital role. High-resolution mass spectrometry (HRMS) will be essential for confirming the elemental composition of new compounds. massbank.eu Tandem mass spectrometry (MS/MS) techniques will aid in the structural elucidation by providing detailed fragmentation patterns, which can be pieced together to understand the molecular structure.

For crystalline derivatives, single-crystal X-ray diffraction will provide the definitive three-dimensional structure. This technique is not only crucial for confirming the constitution and configuration of a molecule but also provides valuable insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. Understanding these interactions is fundamental for crystal engineering and the design of materials with specific solid-state properties.

Integration of Synthetic, Computational, and Biochemical Approaches for Multidisciplinary Research

The future of research on this compound will increasingly rely on a multidisciplinary approach that integrates synthetic chemistry, computational modeling, and biochemical evaluation. This synergy will be crucial for the rational design of new derivatives with targeted biological activities and for gaining a deeper understanding of their mechanisms of action.

Computational chemistry, particularly Density Functional Theory (DFT), will be a powerful tool for predicting the reactivity, spectroscopic properties, and electronic structure of this compound and its derivatives. ucl.ac.uk Molecular dynamics (MD) simulations can be employed to study the conformational landscape of these molecules and their interactions with biological macromolecules, such as enzymes or receptors. ucl.ac.uk These computational studies can guide synthetic efforts by identifying promising target molecules and predicting their properties before they are synthesized, thus saving time and resources.

The synthetic routes will focus on creating libraries of derivatives based on the computational predictions. These derivatives can then be subjected to biochemical and pharmacological screening to evaluate their biological activity. For example, based on the known bioactivities of other benzoic acid derivatives, new compounds could be tested for their potential as antifungal, anti-inflammatory, or anticancer agents. nih.govmdpi.compreprints.org

An integrated approach is particularly powerful in the context of drug discovery. For instance, in silico docking studies can predict how a designed derivative of this compound might bind to the active site of a target protein. nih.govmdpi.com The most promising candidates can then be synthesized and their binding affinity and inhibitory activity can be determined experimentally. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug development and will be a key driver of future research in this area. mdpi.com

Q & A

Q. How to design experiments to assess biological activity while controlling for structural analogs?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing derivatives (e.g., replacing methoxy with ethoxy). Use in vitro assays (e.g., enzyme inhibition) with positive/negative controls. Apply molecular docking to predict binding affinity to target proteins (e.g., cyclooxygenase-2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.